WAY-100135

5-HT1A Radioligand Binding Selectivity Profile

WAY-100135 is a research-grade phenylpiperazine that combines potent 5-HT1A receptor antagonism (IC50 15-34 nM) with partial agonism at 5-HT1D (pKi=7.58) and weak 5-HT1B activity. This dual profile distinguishes it from silent antagonists like WAY-100635—it does not block somatodendritic 5-HT1A autoreceptors in vivo. Its stereoselectivity ((+)-enantiomer markedly more active) adds precision for chirality-focused studies. Choose WAY-100135 when your assay demands a well-characterized 5-HT1A antagonist with measurable 5-HT1D engagement. Proven anxiolytic-like activity at 10 mg/kg in elevated plus maze. Ideal for radioligand binding, functional assays, and microdialysis-based mechanism dissection.

Molecular Formula C24H33N3O2
Molecular Weight 395.5 g/mol
CAS No. 133025-23-7
Cat. No. B1683583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-100135
CAS133025-23-7
SynonymsN-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide
WAY 100135
WAY-100135
Molecular FormulaC24H33N3O2
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3
InChIInChI=1S/C24H33N3O2/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4/h5-13,20H,14-18H2,1-4H3,(H,25,28)
InChIKeyUMTDAKAAYOXIKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WAY-100135 (CAS 133025-23-7): A First-Generation 5-HT1A Receptor Antagonist for Serotonergic Research


WAY-100135 is a phenylpiperazine derivative that functions as a potent 5-HT1A receptor antagonist [1]. It exhibits high selectivity for the 5-HT1A receptor over a range of other receptor subtypes, including 5-HT1B, 5-HT1C, 5-HT2, α1, α2, and D2 receptors (IC50 values > 1000 nM) [2]. Originally developed as a highly selective 5-HT1A antagonist [3], subsequent research revealed that it also acts as a partial agonist at the 5-HT1D receptor (pKi = 7.58) and, to a lesser extent, at the 5-HT1B receptor (pKi = 5.82) [4]. Its stereoselective interaction with the 5-HT1A receptor, where the (+)-enantiomer demonstrates markedly higher activity, is a key feature [5]. This compound serves as a critical tool in neuroscience research, particularly for investigating the roles of 5-HT1A receptors in neurotransmission, behavior, and disease models.

Why Generic Substitution of 5-HT1A Antagonists Fails: The Unique Functional Profile of WAY-100135


Substitution of WAY-100135 with other 5-HT1A antagonists, such as WAY-100635, NAN-190, or BMY-7378, is not functionally equivalent due to profound differences in intrinsic activity, receptor subtype selectivity, and in vivo efficacy. While WAY-100135 is a potent 5-HT1A antagonist, it also exhibits partial agonism at 5-HT1D and 5-HT1B receptors [1], a property not shared by the more selective antagonist WAY-100635 [2]. Furthermore, in vivo studies demonstrate that WAY-100135, unlike WAY-100635, does not effectively increase serotonergic neuronal activity in freely moving cats, indicating a crucial difference in its ability to block somatodendritic autoreceptors [3]. Additionally, WAY-100135's stereoselective nature, where the (+)-enantiomer is significantly more active, adds another layer of complexity that is absent in many non-stereoselective analogs [4]. These functional distinctions preclude simple substitution and necessitate careful selection based on specific experimental requirements.

Quantitative Differentiation of WAY-100135 from Competing 5-HT1A Antagonists


Receptor Binding Profile: Distinct from WAY-100635 and NAN-190

WAY-100135 exhibits a unique receptor binding profile. It is a potent 5-HT1A antagonist with an IC50 of 15-34 nM in rat hippocampal membranes [1], and a pKi of 7.5-8.0 for the human receptor [2]. In contrast, WAY-100635 is significantly more potent at the 5-HT1A receptor, with a Ki of 0.39 nM and an IC50 of 0.91 nM [3]. While both compounds show high selectivity over other 5-HT and adrenergic receptor subtypes, WAY-100135 uniquely acts as a partial agonist at 5-HT1D (pKi = 7.58) and 5-HT1B (pKi = 5.82) receptors [4], a functional property not observed with WAY-100635, which is a selective antagonist at 5-HT1A [5].

5-HT1A Radioligand Binding Selectivity Profile

Functional Antagonism of 8-OH-DPAT-Induced Hypophagia vs. WAY-100635

In a rat model of hyperphagia induced by the 5-HT1A agonist 8-OH-DPAT, WAY-100135 (3 mg/kg s.c.) significantly attenuated the increase in food intake [1]. This demonstrates functional antagonism of somatodendritic 5-HT1A autoreceptors. In contrast, a similar study comparing WAY-100135 and WAY-100635 found that while both compounds can antagonize 8-OH-DPAT-induced decreases in 5-HT release, WAY-100635 is more potent and effective in blocking the agonist's actions [2]. Specifically, WAY-100635 at 0.3 mg/kg s.c. fully antagonized the 8-OH-DPAT-induced decrease in 5-HT release, while WAY-100135 at 3 mg/kg s.c. only partially antagonized it [2].

Feeding Behavior 8-OH-DPAT In Vivo Pharmacology

Stereoselectivity of Enantiomers: A Key Differentiator

WAY-100135 exhibits stereoselective interaction with the 5-HT1A receptor. The (+)-enantiomer is markedly more active in binding, functional, and behavioral studies compared to the racemic mixture or the (-)-enantiomer [1]. This is a critical differentiator from many other 5-HT1A antagonists that are not chiral or do not show such pronounced stereoselectivity. For instance, while WAY-100635 is also chiral, its stereoselectivity profile is less pronounced in functional assays compared to WAY-100135 [2]. The specific (S)-enantiomer of WAY-100135 has an IC50 of 15.5 nM at the rat hippocampal 5-HT1A receptor [3].

Stereoselectivity 5-HT1A Antagonist Enantiomers

In Vivo Efficacy in the Elevated Plus Maze vs. 8-OH-DPAT

WAY-100135 demonstrates anxiolytic-like activity in the mouse elevated plus maze, significantly increasing both the number of entries into and the percentage of time spent in the open arms at a dose of 10 mg/kg [1]. This effect is in contrast to the 5-HT1A agonist 8-OH-DPAT, which typically produces anxiogenic-like effects in this model [2]. While direct comparative data for WAY-100635 in the same assay is not available, the effect of WAY-100135 provides a clear behavioral outcome that is distinct from agonists and can be used to validate 5-HT1A antagonist activity in vivo.

Anxiolytic Elevated Plus Maze In Vivo Behavior

Differential Reversal of Buspirone vs. NAN-190 Effects on 5-HT Release

In a microdialysis study in rats, WAY-100135 (10 mg/kg s.c.) differentially affected the decrease in hippocampal 5-HT release induced by two 5-HT1A partial agonists, buspirone and NAN-190 [1]. WAY-100135 attenuated the effect of buspirone but had no significant effect on the NAN-190-induced decrease in 5-HT release [1]. This differential effect suggests that while buspirone's action is mediated via the 5-HT1A autoreceptor, NAN-190 may act through a different mechanism or an additional receptor [1]. This is a unique finding that distinguishes WAY-100135 from non-selective antagonists and highlights its utility in dissecting the mechanisms of action of other 5-HT1A ligands.

Microdialysis Buspirone NAN-190

Effect on 5-HT Neuronal Activity in Cats: Divergence from WAY-100635

A direct electrophysiological comparison in freely moving cats revealed a critical functional difference between (S)-WAY-100135 and WAY-100635 [1]. Systemic administration of (S)-WAY-100135 (0.025-1.0 mg/kg i.v.) moderately depressed serotonergic neuronal activity in the dorsal raphe nucleus, whereas WAY-100635 (0.025-0.5 mg/kg i.v.) significantly increased neuronal activity [1]. Furthermore, pretreatment with (S)-WAY-100135 (0.5 mg/kg i.v.) only weakly attenuated the inhibitory action of the 5-HT1A agonist 8-OH-DPAT, while WAY-100635 at doses as low as 0.1 mg/kg i.v. completely blocked the agonist's effect [1]. This indicates that WAY-100135 lacks the robust antagonist activity at somatodendritic autoreceptors that is characteristic of WAY-100635.

Electrophysiology Dorsal Raphe Nucleus 5-HT1A Autoreceptor

Optimal Application Scenarios for WAY-100135 (CAS 133025-23-7) in Preclinical Research


In Vitro Studies Requiring 5-HT1A Antagonism with 5-HT1D/1B Partial Agonism

WAY-100135 is best utilized in in vitro systems where a selective 5-HT1A antagonist is needed, but where the added dimension of partial agonism at 5-HT1D and 5-HT1B receptors is not confounding or is part of the experimental question [1]. Its well-characterized binding profile (IC50 = 15-34 nM) and selectivity over other receptor families (IC50 > 1000 nM) make it suitable for radioligand binding studies, functional assays, and receptor subtype characterization experiments where these dual properties are relevant [2].

In Vivo Behavioral Studies Investigating Anxiolytic-Like Effects

The demonstrated anxiolytic-like activity of WAY-100135 in the elevated plus maze at 10 mg/kg provides a clear behavioral readout of 5-HT1A receptor antagonism [3]. This makes it a valuable tool for studies exploring the role of 5-HT1A receptors in anxiety, fear, and stress-related behaviors. Its effect is opposite to that of 5-HT1A agonists, offering a clear comparative baseline [4].

Mechanistic Studies to Differentiate 5-HT1A-Mediated vs. Non-5-HT1A-Mediated Effects

WAY-100135's differential ability to reverse the effects of buspirone but not NAN-190 on 5-HT release is a unique asset [5]. This property allows researchers to dissect the mechanisms of action of other serotonergic ligands, distinguishing those that act primarily through the 5-HT1A autoreceptor from those that may engage other targets or pathways [5]. This is particularly useful in neurochemical studies using microdialysis or voltammetry.

Research on Stereoselective Pharmacology of 5-HT1A Receptors

The pronounced stereoselectivity of WAY-100135, with the (+)-enantiomer being significantly more active, makes it an ideal compound for studies investigating the role of chirality in receptor binding and function [6]. This is relevant for both basic pharmacology research and for the development of enantiomerically pure therapeutic agents. The availability of the (S)-enantiomer with defined potency (IC50 = 15.5 nM) further supports this application [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-100135

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.